molecular formula C14H20N4O3 B2544303 2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide CAS No. 256958-68-6

2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide

Cat. No.: B2544303
CAS No.: 256958-68-6
M. Wt: 292.339
InChI Key: VUGWHBVWPXSHLY-UHFFFAOYSA-N
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Description

“2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide” is a chemical compound with the molecular formula C14H20N4O3 . It is related to a series of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed and synthesized for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

DNA Interaction and Chromosome Analysis One significant application of structurally related compounds is in the study of DNA interactions. Hoechst 33258, a compound with a piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, crucial for chromosome and nuclear staining, and analyzing nuclear DNA content values in plant cell biology. The Hoechst derivatives' ability to act as radioprotectors and topoisomerase inhibitors further demonstrates their potential in rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Research Piperazine derivatives play a vital role in the development of therapeutic agents. Their inclusion in drugs targeting D2-like receptors, for instance, is based on improving potency and selectivity for treating conditions such as psychosis and depression. The arylalkyl substituents in these compounds contribute significantly to their binding affinity and therapeutic efficacy (Sikazwe et al., 2009). Moreover, a review of patents from 2010 to the present highlighted piperazine's flexibility as a building block for discovering drug-like elements for a myriad of diseases, underscoring its importance in drug discovery and development (Rathi et al., 2016).

Antimicrobial Applications The antimicrobial potential of piperazine analogues, particularly against Mycobacterium tuberculosis, highlights another critical area of scientific research. These compounds have shown promising activity against both drug-sensitive and drug-resistant strains of TB, offering insights into the design and development of new anti-mycobacterial agents. The review of piperazine-based anti-TB molecules from the past five decades emphasizes the importance of this scaffold in creating more effective, selective, and cost-efficient treatments (Girase et al., 2020).

Synthetic and Pharmaceutical Applications The broad spectrum of pharmaceutical applications of piperazine and morpholine analogues is notable, with recent advancements in synthetic methods enhancing their pharmacophoric activities. This development is crucial for creating more potent and selective therapeutic agents across various medical fields (Mohammed et al., 2015).

Properties

IUPAC Name

2-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-14(2,13(15)19)17-9-7-16(8-10-17)11-3-5-12(6-4-11)18(20)21/h3-6H,7-10H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGWHBVWPXSHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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